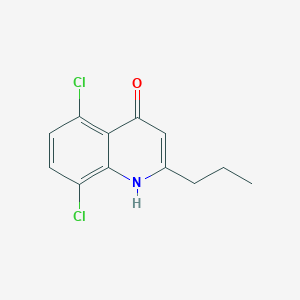

5,8-Dichloro-2-propyl-4-quinolinol

Description

General Context of Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline nucleus is a fundamental structural motif found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. biointerfaceresearch.comnih.govnih.govnih.govfrontiersin.orgrsc.org This has established quinoline as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. tandfonline.com The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a basic nitrogen atom, allow for diverse functionalization at various positions. frontiersin.org This structural versatility is a key reason for its prevalence in medicinal chemistry, as modifications to the quinoline core can significantly modulate its biological effects. nih.govfrontiersin.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being notable examples of potent antimalarial drugs. biointerfaceresearch.comrsc.org The success of these early compounds spurred further investigation, leading to the development of quinoline-based drugs for a range of other conditions. This includes antibacterial agents like the fluoroquinolones (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin), and compounds with anti-inflammatory, antiviral, and cardiovascular properties. nih.govrsc.orgbenthamdirect.com The ability of the quinoline scaffold to serve as a platform for generating diverse and potent biological activity continues to make it an attractive target for contemporary drug design and development. nih.govnih.gov

Significance of Dihaloquinoline Analogues in Preclinical Chemical Biology

The strategic introduction of halogen atoms into the quinoline scaffold is a well-established method for enhancing the therapeutic potential of these compounds. Halogenation, and in particular di-halogenation, can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Increased lipophilicity can improve a compound's ability to cross cell membranes, a crucial factor for reaching intracellular targets.

Preclinical studies have demonstrated that dihaloquinoline analogues possess a wide range of biological activities. For instance, certain halogenated quinolines have shown promising results as antibacterial agents, with some exhibiting enhanced activity against antibiotic-resistant strains like Staphylococcus epidermidis. nih.gov The position and nature of the halogen substituents are critical in determining the biological activity. For example, research on 8-hydroxyquinolines has shown that 5,7-dichloro substitution can lead to potent antiviral and antibacterial properties. mdpi.com Furthermore, in the context of cancer research, halogenated quinolines have been investigated for their ability to overcome multidrug resistance, a major challenge in chemotherapy. nih.gov The structure-activity relationship (SAR) studies of these analogues are crucial for understanding how the placement of two halogen atoms on the quinoline ring impacts their biological function, thereby guiding the design of more effective therapeutic agents. nih.govnih.gov

Specific Focus on 5,8-Dichloro-2-propyl-4-quinolinol: Research Rationale and Objectives

While the broader class of dihaloquinolines has been the subject of considerable research, the specific compound this compound remains largely unexplored in the scientific literature. The rationale for investigating this particular molecule stems from the principles of structure-activity relationships and the known biological potential of its constituent chemical features. The objective of studying this compound is to elucidate its unique chemical properties and to explore its potential as a novel bioactive agent.

The key structural motifs of this compound each contribute to its research interest:

5,8-Dichloro Substitution: The placement of chlorine atoms at the C5 and C8 positions of the quinoline ring is anticipated to significantly influence the compound's electronic properties and lipophilicity. This substitution pattern may confer specific biological activities, potentially different from other di-halogenated isomers.

2-Propyl Group: The presence of a propyl group at the C2 position adds a lipophilic alkyl chain to the molecule. This feature can impact the compound's interaction with hydrophobic pockets in biological targets and may influence its pharmacokinetic profile.

4-Quinolinol Moiety: The hydroxyl group at the C4 position (in its quinolinol tautomeric form) introduces a polar functional group capable of forming hydrogen bonds. This can be crucial for binding to the active sites of enzymes or receptors. The 4-quinolone (or 4-quinolinol) core is a known pharmacophore in its own right, found in a number of biologically active compounds. preprints.org

The primary research objectives for studying this compound would be to:

Develop an efficient and scalable synthetic route to obtain the pure compound.

Characterize its physicochemical properties, including its solubility, stability, and crystal structure.

Conduct a comprehensive screening of its biological activities, for example, as an antibacterial, antifungal, antiviral, or anticancer agent.

Perform structure-activity relationship studies by synthesizing and testing related analogues to understand the contribution of each structural component to its biological profile.

The investigation of this compound is therefore a logical step in the broader effort to explore the chemical space of halogenated quinolines and to identify new lead compounds for drug discovery.

Data on Related Dihaloquinoline Analogues

To provide context for the potential properties of this compound, the following table summarizes data on related dihaloquinoline compounds.

| Compound Name | Structure | Reported Biological Activity | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Antibacterial | Not in search results | |

| 5,7-Dichloro-8-hydroxyquinoline | Antiviral, Antibacterial | mdpi.com | |

| 2-Isobutyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue virus) | mdpi.com | |

| 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue virus) | mdpi.com |

This table is for illustrative purposes and highlights the types of biological activities observed in structurally similar compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1070880-07-7 |

|---|---|

Molecular Formula |

C12H11Cl2NO |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

5,8-dichloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)11-8(13)4-5-9(14)12(11)15-7/h4-6H,2-3H2,1H3,(H,15,16) |

InChI Key |

LKVDABRYOAGQSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,8 Dichloro 2 Propyl 4 Quinolinol

Synthetic Routes to 5,8-Dichloro-2-propyl-4-quinolinol

The construction of the this compound molecule relies on established principles of quinoline (B57606) synthesis, tailored to introduce the desired substituents at specific positions.

Strategic Precursor Synthesis and Intermediate Isolation

The synthesis of this compound typically involves a multi-step process starting with appropriately substituted aniline (B41778) and β-ketoester precursors. A common approach is a variation of the Conrad-Limpach reaction, which is a well-established method for synthesizing quinolin-4-ones. nih.govmdpi.com

The strategic selection of starting materials is paramount. The synthesis would likely commence with 2,5-dichloroaniline (B50420) to introduce the chlorine atoms at what will become the 5 and 8 positions of the quinoline ring. The 2-propyl group is incorporated through the use of a β-ketoester, such as ethyl 3-oxohexanoate.

The initial step involves the condensation of 2,5-dichloroaniline with ethyl 3-oxohexanoate. This reaction forms an enamine intermediate. The isolation of this intermediate can be crucial for ensuring the purity of the final product. Subsequent thermal cyclization of the enamine in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, leads to the formation of the quinoline ring system. nih.gov This high-temperature step is necessary to overcome the energy barrier for the intramolecular cyclization.

An alternative approach could involve the synthesis of a 2-alkyl-8-hydroxyquinoline intermediate, followed by chlorination. For instance, 8-hydroxyquinoline (B1678124) N-oxide can react with a Grignard reagent (e.g., propylmagnesium bromide) to introduce the alkyl group at the 2-position, yielding 2-propyl-8-hydroxyquinoline. nih.gov Subsequent chlorination using a reagent like N-chlorosuccinimide (NCS) under acidic conditions can then introduce the chloro groups at the 5 and 7 positions. nih.gov While this example illustrates a pathway to a dichlorinated quinoline, the precise synthesis of the 5,8-dichloro isomer would require specific directing effects or a different starting material.

Mechanistic Pathways of Quinoline Ring Formation

The formation of the quinoline ring in the context of the Conrad-Limpach synthesis proceeds through a well-defined mechanistic pathway. mdpi.com

Condensation: The reaction initiates with the nucleophilic attack of the amino group of the aniline on the keto group of the β-ketoester. This is followed by dehydration to form an enamine or a Schiff base, which exists in equilibrium with its enamine tautomer.

Cyclization: The crucial ring-forming step is an intramolecular cyclization. The electron-rich aromatic ring of the aniline derivative attacks the ester carbonyl group of the β-ketoester moiety. This step is typically the most energetically demanding and often requires high temperatures.

Dehydration/Aromatization: The resulting cyclized intermediate then undergoes dehydration to form the stable, aromatic quinoline ring system.

The regioselectivity of the cyclization is influenced by the substituents on the aniline ring. In the case of 2,5-dichloroaniline, the electronic effects of the chlorine atoms will influence the nucleophilicity of the aromatic ring and thus the position of cyclization.

Other classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, also proceed through cyclization and dehydration steps, but with different starting materials and intermediates. nih.goviipseries.orgresearchgate.net For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of conditions. semanticscholar.orgnih.gov This data-driven approach can identify optimal parameters more efficiently than traditional one-variable-at-a-time methods. semanticscholar.org

For the Conrad-Limpach synthesis, the high temperatures required can sometimes lead to side reactions and the formation of impurities. nih.gov The use of microwave irradiation has been explored as an alternative to conventional heating to improve reaction efficiency and reduce reaction times in some quinoline syntheses. nih.gov

The choice of solvent is also critical. While high-boiling point solvents like diphenyl ether are effective, they can be difficult to remove from the final product. nih.gov The exploration of "greener" solvents that offer a good balance between conversion and selectivity is an active area of research. scielo.br For example, acetonitrile (B52724) has been shown to be an effective solvent in some related oxidative coupling reactions. scielo.br

Purification of the final product is typically achieved through recrystallization or column chromatography. chemicalbook.com The choice of solvent system for purification depends on the polarity of the compound and any impurities present.

Derivatization and Structural Modification Strategies

The this compound molecule offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary points for derivatization are the quinoline nitrogen and the hydroxyl group at position 4.

Functionalization at the Quinoline Nitrogen (N-substitution)

The nitrogen atom in the quinoline ring is a nucleophilic site and can be alkylated or acylated. N-alkylation can be achieved by reacting the quinolinol with an alkyl halide in the presence of a base. The choice of base and solvent is important to control the extent of alkylation and avoid side reactions.

N-acylation can be performed using an acyl chloride or anhydride. These reactions introduce an acyl group onto the nitrogen atom, which can influence the electronic properties and steric environment of the quinoline ring.

Modifications of the Hydroxyl Group at Position 4 (O-derivatization)

The hydroxyl group at the 4-position of the quinoline ring is another key site for derivatization. This hydroxyl group exhibits phenolic character and can undergo a variety of reactions.

O-Alkylation and O-Acylation: Similar to the nitrogen atom, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. O-alkylation is typically carried out using an alkyl halide and a base, while O-acylation can be achieved with an acyl chloride or anhydride.

Conversion to a Halogen: The hydroxyl group can be converted to a chlorine atom, creating a 4-chloroquinoline (B167314) derivative. This transformation is often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinoline is a versatile intermediate for further nucleophilic substitution reactions. For example, 4-chloro-8-tosyloxyquinoline has been used as a precursor for the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net

Alterations of the Propyl Side Chain

Modifications of the 2-propyl side chain of this compound are crucial for exploring structure-activity relationships in various applications. These alterations can influence the compound's lipophilicity, steric profile, and potential interactions with biological targets. Common strategies for side-chain modification in related 2-alkyl-quinolinol systems involve oxidation, halogenation, or the introduction of other functional groups.

For instance, the oxidation of a 2-methyl group to a carbaldehyde has been reported for 8-hydroxy-2-methylquinoline using selenium dioxide. A similar approach could potentially be applied to the propyl group of this compound, leading to the corresponding aldehyde, which can then serve as a versatile intermediate for a variety of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and further oxidation to a carboxylic acid.

Another potential avenue for modification is the free-radical halogenation of the propyl side chain. This would introduce a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as amines, azides, and thiols. The regioselectivity of such a halogenation would be a key consideration, with the benzylic-like position adjacent to the quinoline ring being a likely site of reaction.

Table 1: Potential Transformations of the 2-Propyl Side Chain

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | 1. SeO₂, Dioxane/H₂O, reflux | 5,8-Dichloro-4-hydroxy-2-quinolinecarbaldehyde |

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 2-(1-Bromopropyl)-5,8-dichloro-4-quinolinol |

| 2-(1-Bromopropyl)-5,8-dichloro-4-quinolinol | NaN₃, DMF | 2-(1-Azidopropyl)-5,8-dichloro-4-quinolinol |

| 5,8-Dichloro-4-hydroxy-2-quinolinecarbaldehyde | 1. R-NH₂, NaBH(OAc)₃ | N-Alkyl-1-(5,8-dichloro-4-hydroxyquinolin-2-yl)methanamine |

Regioselective Halogenation and Dehalogenation Studies

The halogenation and dehalogenation of the quinoline core are powerful tools for fine-tuning the electronic properties and reactivity of the molecule. For a pre-existing this compound, further regioselective halogenation could introduce additional halogens at specific positions, while selective dehalogenation could provide access to mono- or non-halogenated analogs.

Studies on the halogenation of 8-substituted quinolines have demonstrated the possibility of regioselective C5-H halogenation using reagents like trihaloisocyanuric acid in a metal-free system. rsc.orgscispace.com This suggests that if one were to start with a 2-propyl-8-chloro-4-quinolinol, a subsequent regioselective chlorination at the C5 position could be a viable route to the target compound. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water also shows high regioselectivity for the 5-position. researchgate.net

Dehalogenation strategies are equally important for generating structural diversity. Reductive dehalogenation of polyhaloaromatics can be achieved using reagents like sodium or calcium in lower alcohols. google.com Catalytic hydrogenation under neutral conditions is another mild method for the removal of halo groups, with bromides generally being more readily reduced than chlorides. organic-chemistry.org This selectivity could be exploited in a molecule containing both bromine and chlorine substituents. The specific dehalogenation of one chlorine atom over the other in this compound would likely depend on the electronic environment of each halogen and the chosen reaction conditions.

Table 2: Examples of Regioselective Halogenation and Dehalogenation on Quinoline Scaffolds

| Substrate | Reagents and Conditions | Product | Reference |

| 8-Substituted Quinoline | Trichloroisocyanuric acid (TCCA), room temperature | 5-Chloro-8-substituted quinoline | rsc.orgscispace.com |

| 8-Amidoquinoline | FeCl₃, N-chlorosuccinimide (NCS), H₂O | 5-Chloro-8-amidoquinoline | researchgate.net |

| Polyhaloaromatic | Na, Methanol | Hydrogenated aromatic | google.com |

| Aryl Bromide | H₂, Pd/C | Arene | organic-chemistry.org |

Exploration of Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolinols, aiming to reduce the environmental impact of chemical processes. mdpi.com This involves the use of less hazardous reagents, alternative energy sources like microwave irradiation, and environmentally benign solvents such as water or ethanol. nih.govresearchgate.net

For the synthesis of the 2-propyl-4-quinolinol core, classic methods like the Conrad-Limpach reaction, which involves the cyclization of an aniline derivative with a β-ketoester, can be adapted to be more sustainable. orgsyn.org For instance, the use of a reusable solid acid catalyst or performing the reaction under solvent-free conditions could significantly improve its green credentials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of quinoline derivatives. nih.govresearchgate.net The synthesis of 4-hydroxy-2-quinolone analogues has been reported using bismuth(III) chloride as a catalyst under microwave irradiation in ethanol, offering a greener alternative to traditional heating methods. nih.gov

Furthermore, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents a highly sustainable approach. rsc.org The synthesis of pyrimido[4,5-b]quinolines has been achieved through a multicomponent reaction in a ball-mill under catalyst- and solvent-free conditions. rsc.org While not directly applied to this compound, these examples highlight the potential for developing environmentally friendly synthetic routes to this and related compounds.

Table 3: Green Synthetic Approaches for Quinoline Derivatives

| Reaction Type | Key Features | Example Application | Reference |

| Microwave-assisted synthesis | Reduced reaction times, improved yields, use of green solvents | Synthesis of 4-hydroxy-2-quinolone analogues | nih.gov |

| Catalyst-free synthesis | Avoids toxic metal catalysts, simplifies purification | Synthesis of pyrimido[4,5-b]quinolines | rsc.org |

| Synthesis in water | Environmentally benign solvent, potential for catalyst recycling | Decarboxylating cyclization to quinolin-4-ones | mdpi.com |

| Mechanochemical synthesis | Solvent-free, energy efficient | Multicomponent synthesis of pyrimido[4,5-b]quinolines | rsc.org |

Advanced Structural Characterization and Spectroscopic Elucidation

Comprehensive Spectroscopic Analysis

Spectroscopy offers a powerful lens through which to view the intramolecular features of 5,8-dichloro-2-propyl-4-quinolinol. By subjecting the compound to various forms of electromagnetic radiation, scientists can probe its atomic and electronic structure.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide invaluable information about the substitution patterns on the heterocyclic and benzenoid rings.

In the case of quinolin-4-ones, the tautomerization between the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) forms can influence the NMR spectra, particularly in different solvents. researchgate.net The chemical shifts of the protons and carbons are sensitive to the electron density at each position, which is in turn affected by the presence of the electron-withdrawing chloro groups and the electron-donating propyl and hydroxyl groups.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound This table is a representation of expected values based on general knowledge of NMR spectroscopy for similar compounds and is for illustrative purposes.

| Spectrum | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-3 | ~6.0-6.5 | Singlet |

| H-6 | ~7.0-7.5 | Doublet | |

| H-7 | ~7.0-7.5 | Doublet | |

| -CH₂- (propyl) | ~2.5-3.0 | Triplet | |

| -CH₂- (propyl) | ~1.5-2.0 | Sextet | |

| -CH₃ (propyl) | ~0.9-1.2 | Triplet | |

| ¹³C NMR | C-2 | ~155-160 | |

| C-3 | ~105-110 | ||

| C-4 | ~175-180 | ||

| C-4a | ~140-145 | ||

| C-5 | ~120-125 | ||

| C-6 | ~125-130 | ||

| C-7 | ~125-130 | ||

| C-8 | ~120-125 | ||

| C-8a | ~145-150 | ||

| -CH₂- (propyl) | ~35-40 | ||

| -CH₂- (propyl) | ~20-25 | ||

| -CH₃ (propyl) | ~10-15 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the quinolone tautomer, C-H stretches of the aromatic ring and propyl group, and C-C and C-N stretching vibrations within the quinoline core. The presence of two separated C=O vibration peaks in the IR spectrum can be characteristic of the 5,8-quinolinedione (B78156) moiety, which helps in distinguishing between different isomers. mdpi.com The C-Cl stretching vibrations would also be present at lower frequencies.

Table 2: Characteristic IR Absorption Bands for this compound This table is a representation of expected values based on general knowledge of IR spectroscopy for similar compounds and is for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (keto form) | Stretching | 1640-1680 |

| C=C, C=N (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is a chromophore, and its absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The specific wavelengths of maximum absorption (λmax) are sensitive to the substituents on the ring. The chloro, propyl, and hydroxyl groups would all be expected to influence the λmax values and the intensity of the absorption bands. For some quinoline derivatives, the UV/Visible spectrum has been documented, providing a reference for the electronic properties of this class of compounds. nist.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁Cl₂NO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information by revealing the stable fragments that are formed upon ionization.

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of the atoms can be determined.

The crystal structure of a molecule reveals not only its intramolecular bond lengths and angles but also how the molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

For this compound, the presence of the hydroxyl group and the nitrogen atom in the quinoline ring makes it capable of forming hydrogen bonds. researchgate.net These hydrogen bonds can play a crucial role in the formation of supramolecular structures. researchgate.netuaem.mx The planar quinoline rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. The specific details of the crystal packing, including the hydrogen bonding network and any π-stacking, would be revealed by a full crystallographic analysis. researchgate.net

Conformational Analysis and Tautomerism in Crystalline State

The crystalline state of this compound presents a fascinating case for conformational and tautomeric analysis. While specific crystallographic data for this exact compound are not publicly available, a comprehensive understanding can be built upon the well-established principles of tautomerism in 4-hydroxyquinoline (B1666331) systems and spectroscopic data from closely related analogues.

Tautomeric Forms: 4-Quinolinol vs. 4-Quinolone

The core structure of this compound can exist in two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone). The equilibrium between these two forms is a critical aspect of its chemistry. In the solid state, one tautomer is typically favored. For many 4(1H)-quinolones, the keto form is predominantly favored in both solid and solution states. researchgate.net

The stability of these tautomers is influenced by the electronic effects of the substituents on the quinoline ring. The presence of two chlorine atoms at the 5 and 8 positions, being electron-withdrawing groups, can significantly impact the electron density distribution within the heterocyclic ring and, consequently, the tautomeric equilibrium.

Expected Conformational and Tautomeric State in Crystals

In the absence of a definitive crystal structure for this compound, insights can be drawn from related compounds. For instance, the study of 4-hydroxy-4(1H)-quinolone has shown that the keto-tautomer is favored in the crystal structure. researchgate.net This preference is often driven by the formation of stable intermolecular hydrogen bonding networks in the crystal lattice.

The 2-propyl group is expected to influence the packing of the molecules in the crystal. Its conformational flexibility could allow for various packing arrangements, but it is not expected to electronically favor one tautomer over the other significantly.

Spectroscopic techniques are invaluable in elucidating the dominant tautomeric form in the solid state.

Infrared (IR) Spectroscopy: The IR spectrum of the crystalline compound would provide key information. The presence of a strong C=O stretching band, typically in the range of 1620-1680 cm⁻¹, would be indicative of the 4-quinolone (keto) form. Conversely, the presence of a broad O-H stretching band and the absence of a strong C=O band would suggest the 4-hydroxyquinoline (enol) form. Studies on other substituted quinolinones have successfully used IR spectroscopy to identify the predominant tautomer.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is a powerful tool for distinguishing between the two tautomers. The chemical shift of the C4 carbon is particularly diagnostic. In the 4-quinolone form, the C4 carbon is a carbonyl carbon and would resonate at a significantly downfield chemical shift (typically >170 ppm). In the 4-hydroxyquinoline form, the C4 carbon is attached to a hydroxyl group and would appear at a more upfield position (typically around 150-160 ppm). Research on 3-substituted 2-methyl-quinolin-4(1H)-ones has demonstrated that the chemical shift of the C4 carbon is a reliable criterion for assigning the tautomeric form in solution, a principle that extends to the solid state. scispace.com

Research Findings from Analogous Structures

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been effectively used to predict the relative stabilities of tautomers and to simulate vibrational spectra for various quinoline derivatives. researchgate.netresearchgate.net Such theoretical analyses for this compound could provide valuable predictions regarding its solid-state conformation and tautomerism, which could then be corroborated by experimental data.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors. For quinoline (B57606) derivatives, DFT calculations are routinely used to understand their stability and electronic characteristics. researchgate.netmdpi.com

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these, as they are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

In studies of various quinoline and heterocyclic derivatives, the HOMO and LUMO are often observed to be delocalized across the aromatic ring system. researchgate.net For instance, in 8-hydroxy-2-methyl quinoline, the HOMO and LUMO are distributed over the entire molecule, facilitating charge transfer within the structure. researchgate.net The introduction of substituents, such as chloro, propyl, and hydroxyl groups in 5,8-dichloro-2-propyl-4-quinolinol, would be expected to modulate the energies of these frontier orbitals and, consequently, the reactivity of the compound. For example, a study on substituted thiophene (B33073) derivatives showed that different substituents significantly altered the HOMO-LUMO gap, with values ranging from 4.93 to 5.07 eV. researchgate.net

Table 1: Representative HOMO-LUMO Gap for Related Heterocyclic Compounds

| Compound/Derivative Class | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| Substituted Thiophenes | 4.93 - 5.07 | researchgate.net |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide | ~4.08 | mdpi.com |

This table provides examples of HOMO-LUMO gaps from related heterocyclic systems to illustrate typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors on the molecule's surface, corresponding to varying electrostatic potential values.

Red and Yellow/Orange Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For quinoline derivatives, the MEP map typically shows negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, making these sites favorable for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net In a study on 5-Chloro-8-hydroxyquinolinium nitrate, the red (negative) region was primarily localized on the oxygen atoms. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen of the 4-quinolinol and the nitrogen atom, while the hydrogen of the hydroxyl group and regions near the chlorine atoms might exhibit positive potential.

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for molecular conformation and ligand-receptor binding. The method is based on the electron density (ρ) and its reduced density gradient (RDG), s(r).

The RDG is a dimensionless quantity that highlights deviations from a uniform electron distribution. researchgate.net Plotting the RDG against the electron density reveals characteristic spikes in low-density, low-gradient regions that signify non-covalent interactions. researchgate.net These interactions can be color-coded on a 3D isosurface plot to differentiate their nature:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Repulsive interactions (e.g., steric clashes).

While specific NCI/RDG analyses for this compound have not been reported, this technique is widely applied to understand intramolecular hydrogen bonding and other stabilizing forces in complex molecules. researchgate.net For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen at position 1 or the chlorine at position 5, as well as van der Waals interactions involving the propyl chain.

Molecular Docking and Binding Affinity Prediction

Molecular docking is an in silico technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, usually a protein receptor. researchgate.net This method is instrumental in drug discovery for predicting ligand-receptor interactions and estimating the binding affinity of the complex. mdpi.com

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, by interacting with various biological targets. mdpi.comnih.gov Molecular docking studies on quinoline analogues have identified several potential protein targets.

Kinases: Many quinoline derivatives are designed as kinase inhibitors. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked against phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com

Bacterial Enzymes: Quinolones are a well-known class of antibiotics that target bacterial enzymes. Docking studies of 8-chloro-quinolone analogues against Staphylococcus aureus have been performed to understand their antibacterial mechanism. researchgate.net

Other Enzymes: Derivatives of 5,8-quinolinedione (B78156) have been investigated as substrates for the enzyme DT-diaphorase (NQO1), which is implicated in cancer biology. mdpi.com

Given its structure, this compound could potentially interact with a range of such protein targets. Docking simulations would be necessary to predict its binding affinity and selectivity towards specific receptors.

Molecular docking not only predicts if a molecule will bind but also how it binds. It elucidates the specific binding mode and identifies the key amino acid residues in the receptor's active site that interact with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In docking studies of related compounds, key interactions are often observed:

Hydrogen Bonding: The hydroxyl and quinoline nitrogen atoms are common hydrogen bond donors and acceptors. For example, a 1,3,4-thiadiazole (B1197879) derivative was shown to form three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 residues in the active site of dihydrofolate reductase. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and alkyl substituents (like the propyl group) can form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms at positions 5 and 8 could potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

A docking study of a 2,4-dichloro-substituted benzamide (B126) derivative with dihydrofolate reductase (DHFR) revealed a binding affinity (ΔG) of -9.0 kcal/mol, indicating a strong interaction. nih.gov Similarly, docking of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein showed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These values provide a benchmark for the potential binding affinities that could be expected for this compound with relevant biological targets.

Table 2: Representative Binding Affinities from Docking Studies of Related Compounds

| Compound Class | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 2,4-dichloro-N-(...)-benzamide | Dihydrofolate reductase (DHFR) | -9.0 | nih.gov |

| thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | nih.gov |

| N-(...)-1,3,4-thiadiazole | Dihydrofolate reductase (DHFR) | -8.2 | nih.gov |

This table presents binding affinity data from docking studies of structurally related compounds to illustrate the range of potential binding energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chembk.comnih.gov These models are pivotal in predicting the activity of new compounds based on their molecular characteristics. arabjchem.org

The development of predictive QSAR models is a cornerstone of computational drug design. tandfonline.comnih.gov For the quinoline class of compounds, numerous QSAR models have been developed to forecast their in vitro biological activities against various targets, including cancer cell lines and pathogenic microbes. acs.orgnih.gov For instance, QSAR studies on 4-quinolone derivatives have successfully created statistically significant models to predict their affinity for the GABA(A) receptor, a key target in neuroscience. Similarly, models for other quinoline derivatives have been established to predict anti-malarial and anti-tuberculosis activity.

While specific QSAR models for this compound are not prominently featured in published literature, the established methodologies for quinoline derivatives provide a robust framework for its evaluation. The process involves compiling a dataset of related compounds with known activities, calculating relevant molecular descriptors, and using statistical methods to build and validate a predictive model. nih.gov

The success of a QSAR model is fundamentally dependent on the appropriate selection and validation of molecular descriptors. These descriptors are numerical values that characterize the chemical properties of a molecule from different perspectives. The selection process often employs sophisticated algorithms, such as Genetic Algorithms-Partial Least Squares (GA-PLS) or k-Nearest Neighbors (KNN), to identify the subset of descriptors that yields the most statistically robust correlation with biological activity.

For quinoline and its derivatives, a wide array of descriptors are calculated to build predictive models. These can be broadly categorized as shown in the table below.

Table 1: Categories of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

| Topological | Describe the atomic connectivity and branching of a molecule. | Molecular Connectivity Indices, Szeged Index |

| Geometrical | Relate to the 3D structure of the molecule. | Molecular Volume, Surface Area, Ovality |

| Electronic/Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Electron Affinity, Ionization Potential |

| Physicochemical | Represent physicochemical properties relevant to biological processes. | LogP (octanol-water partition coefficient), Molar Refractivity (MR) |

| Constitutional | Based on the molecular formula and atom counts. | Molecular Weight, Atom Counts |

This table summarizes descriptor types used in QSAR studies of quinoline derivatives based on information from multiple sources.

The validation of a QSAR model is a critical step to ensure its predictive power and robustness. This is achieved through internal and external validation techniques, assessing statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.govnih.gov A high R² indicates a good fit of the model to the training data, while a high Q² suggests good predictive ability for new compounds. nih.gov

Table 2: Typical Validation Parameters for QSAR Models of Quinoline Derivatives

| Parameter | Description | Typical Value Range |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | 0.80 - 0.95 |

| Q² (Cross-Validated R²) | Measures the predictive ability of the model (internal validation). | 0.70 - 0.85 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Low values desired |

| R²pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.60 |

This table presents a summary of statistical validation parameters and their typical values as reported in QSAR studies of quinoline derivatives. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is essential for weeding out drug candidates that are likely to fail in later stages due to poor pharmacokinetic properties. Computational models are employed to estimate these properties directly from the molecular structure.

Computational tools can predict a range of pharmacokinetic properties. For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico studies predicted properties such as human intestinal absorption and blood-brain barrier (BBB) penetration. These predictions are often based on well-established models like the Lipinski's rule of five, which assesses druglikeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. While specific data for this compound is not available, the table below illustrates the type of pharmacokinetic properties that are typically assessed for related quinoline compounds.

Table 3: Example of In Silico Predicted ADME Properties for a Quinoline Derivative

| ADME Property | Predicted Outcome | Significance |

| Human Intestinal Absorption | Good | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | No | Suggests the compound may not cross into the central nervous system. |

| P-glycoprotein Substrate | No | Indicates lower likelihood of being removed from cells by efflux pumps. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

This table is a representative example of ADME predictions for quinoline-based compounds based on the types of analyses found in the literature.

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. It refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. In silico platforms utilize machine learning algorithms (e.g., Support Vector Machines, Random Forest) to classify compounds as having low, medium, or high metabolic stability based on their structure. These models are trained on large datasets of experimental metabolic stability data, often expressed as half-life (T₁/₂) or clearance values.

Furthermore, computational tools can predict the specific sites on a molecule that are most likely to undergo metabolic transformation (sites of metabolism). By identifying these "metabolic hotspots," it is possible to predict the structures of the major metabolites that will be formed in the body. This information is crucial for understanding the complete pharmacological and toxicological profile of a drug candidate.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations provide detailed insights into how a ligand (like this compound) interacts with its biological target, such as a protein or enzyme.

In studies involving quinoline derivatives, MD simulations have been used to analyze the stability of the ligand-protein complex. nih.gov By simulating the complex in a dynamic, solvated environment, researchers can assess key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. These metrics reveal the stability of the binding pose and the flexibility of different parts of the protein upon ligand binding.

MD simulations can also elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, simulations performed on a quinoline derivative targeting the SARS-CoV-2 protease enzyme revealed a large number of stable hydrogen bonds, confirming a strong interaction and validating docking results. Additionally, simulations can be used to calculate binding free energies, providing a quantitative estimate of the ligand's binding affinity. Although no specific MD simulation studies on this compound have been reported, this technique represents a vital tool for understanding its potential mechanism of action at an atomic level.

Conformational Flexibility and Stability in Solution

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the 2-propyl substituent. The quinoline core itself is a rigid, planar aromatic system. The propyl group, however, can adopt various conformations due to rotation around the C-C bonds.

In a solution, the conformational equilibrium is further influenced by the solvent. The presence of water or other polar solvents can stabilize certain conformations through hydrogen bonding with the 4-hydroxyl group and the nitrogen atom in the quinoline ring. arabjchem.org The chlorine atoms at positions 5 and 8, being electron-withdrawing, also modulate the electronic distribution of the quinoline ring, which in turn affects its interaction with the solvent. arabjchem.org

Molecular dynamics (MD) simulations of similar quinoline derivatives in aqueous solutions have shown that the quinoline ring system generally maintains its planarity, while the flexible side chains explore various conformational states. arabjchem.org The stability of the entire molecule in solution is a balance between these internal conformational energies and the intermolecular interactions with the solvent molecules.

To illustrate the potential conformational energetics, a hypothetical energy profile for the rotation of the propyl group is presented below. This table is based on general principles of conformational analysis and is for illustrative purposes.

| Dihedral Angle (Quinoline-C-C-C) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | +5.0 | Eclipsed (High Energy) |

| 60° | +0.9 | Gauche |

| 120° | +3.5 | Eclipsed |

| 180° | 0 | Anti (Lowest Energy) |

This table represents a simplified, hypothetical energy landscape for the rotation of the 2-propyl group and is intended for illustrative purposes.

Dynamic Behavior of Ligand-Target Complexes

The dynamic behavior of this compound when bound to a biological target, such as a protein kinase or receptor, can be investigated using molecular dynamics simulations. nih.govnih.gov These simulations provide an atomistic view of the complex over time, revealing the stability of the binding pose, the key intermolecular interactions, and the flexibility of both the ligand and the protein's binding site.

Studies on various quinoline derivatives have highlighted several common interaction motifs that are likely relevant for this compound as well. nih.gov These include:

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket, such as tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrogen Bonding: The 4-hydroxyl group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with polar residues in the binding site, significantly contributing to the binding affinity. nih.gov

Hydrophobic Interactions: The 2-propyl group and the dichlorinated benzene (B151609) ring provide hydrophobic surfaces that can interact favorably with nonpolar pockets in the target protein.

Molecular dynamics simulations can quantify the stability of these interactions over the simulation time. For instance, the root-mean-square deviation (RMSD) of the ligand and the protein backbone can indicate the stability of the complex. researchgate.net A stable complex will generally exhibit low RMSD values. Furthermore, analysis of the simulation trajectory can reveal the persistence of specific hydrogen bonds and the average distances of key interacting atoms.

A representative data table from a hypothetical molecular dynamics simulation of a quinoline derivative-protein complex is shown below to illustrate the type of insights that can be gained.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained (%) |

| 0-10 | 1.2 ± 0.3 | 1.5 ± 0.4 | 95 |

| 10-20 | 1.3 ± 0.2 | 1.6 ± 0.3 | 92 |

| 20-30 | 1.1 ± 0.3 | 1.5 ± 0.4 | 96 |

| 30-40 | 1.4 ± 0.4 | 1.7 ± 0.5 | 89 |

| 40-50 | 1.3 ± 0.3 | 1.6 ± 0.4 | 93 |

This table presents illustrative data from a hypothetical molecular dynamics simulation to demonstrate the type of analysis performed. The values are not from an actual simulation of this compound.

Such computational studies are crucial for understanding the structure-activity relationships of quinoline derivatives and for the rational design of new, more potent analogues. nih.govphyschemres.org They provide a dynamic and energetic perspective that is complementary to static experimental structures.

Investigation of Molecular Mechanisms and Biological Interactions in Vitro/preclinical Research

Structure-Activity Relationship (SAR) Studies of 5,8-Dichloro-2-propyl-4-quinolinol Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogs of this compound, these studies have systematically explored how chemical modifications affect their bioactivity.

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. Research on related 8-hydroxyquinoline (B1678124) and quinoline-5,8-dione analogs has provided insights into these effects.

For instance, in a series of 4-aryl-pyrano[3,2-h]quinolines, the presence of strong electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN), on an associated styryl moiety was found to be critical for high anticancer activity. nih.gov Similarly, studies on 2-aryl-3,4-dihydroisoquinolin-2-ium salts, which share structural similarities, have shown that the substitution patterns on the aryl rings significantly impact their antifungal activity. researchgate.net The electronic properties and lipophilicity of substituents are key determinants of bioactivity. For example, in a series of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was positively influenced by increasing the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity. nih.gov

In the context of quinoline-5,8-dione derivatives, which are structurally related to the oxidized form of 4-quinolinols, substitutions at various positions have been explored. The introduction of different alkyl- or aryl-amino fragments at the C6 or C7 position of the quinoline-5,8-dione core resulted in compounds with potent antiproliferative activity. nih.gov This suggests that modifications at these positions are well-tolerated and can be used to modulate biological effects. Furthermore, research on 2-methyl-5,8-quinolinedione hybrids demonstrated that the nature of the substituent at the C-2 position influences the rate of enzymatic conversion by NAD(P)H: quinone oxidoreductase 1 (NQO1). mdpi.com

The table below summarizes the effect of different substituents on the bioactivity of various quinoline-based scaffolds, providing a framework for understanding potential modifications to this compound.

| Quinoline Scaffold | Substituent Position | Substituent Type | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| 4-Aryl-pyrano[3,2-h]quinoline | Styryl moiety | Electron-withdrawing groups (Cl, NO₂, CN) | Critical for high anticancer activity | nih.gov |

| 8-Hydroxyquinoline-2-carboxanilide | Anilide ring | Electron-withdrawing groups | Increased antiviral activity | nih.gov |

| Quinoline-5,8-dione | C6 or C7 | Alkyl- or aryl-amino fragments | Potent antiproliferative activity | nih.gov |

| 2-Methyl-5,8-quinolinedione | C2 | Various substituents | Influences NQO1 enzymatic conversion rates | mdpi.com |

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have a profound impact on the biological activity and target selectivity of quinoline derivatives. The specific arrangement of chloro and propyl groups in this compound is crucial to its pharmacological profile.

Studies on related quinoline-5,8-dione hybrids have shown that the position of the nitrogen atom within the quinone moiety influences anticancer effects. Hybrids containing a 5,8-isoquinolinedione moiety (nitrogen at position 2) exhibited a higher anticancer effect against lung cancer cell lines compared to their 5,8-quinolinedione (B78156) counterparts (nitrogen at position 1). mdpi.com This highlights the importance of the heteroatom's position in determining biological outcomes.

Similarly, in the development of NAD(P)H: quinone oxidoreductase 1 (NQO1) inhibitors, novel amino-quinoline-5,8-dione derivatives were synthesized by placing different amino fragments at either the C6 or C7 position. nih.gov The resulting positional isomers displayed varying levels of antiproliferative potency and NQO1-dependent cytotoxicity, indicating that the location of the amino substituent is a key factor in the compound's mechanism of action. nih.gov

Identification and Characterization of Putative Molecular Targets (In Vitro)

Identifying the molecular targets of a compound is a critical step in elucidating its mechanism of action. For quinolinol derivatives, in vitro studies have implicated several enzymes as potential targets.

NAD(P)H-quinone oxidoreductase (NQO1): NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones. nih.gov Inhibition of NQO1 has emerged as a strategy in anticancer therapy. nih.gov Several quinoline-5,8-dione derivatives have been identified as potent, competitive NQO1 inhibitors. nih.gov For example, certain C6- or C7-substituted amino-quinoline-5,8-diones displayed NQO1-dependent cytotoxicity. nih.gov Molecular docking studies have further shown that these derivatives can bind strongly to the active site of the NQO1 protein. mdpi.com

Cdc25 Phosphatases: The Cell division cycle 25 (Cdc25) family of phosphatases are crucial regulators of the cell cycle and are considered attractive targets for cancer therapy. nih.govmdpi.comnih.gov Overexpression of Cdc25A and Cdc25B is common in many human cancers. mdpi.com Quinone-based compounds, such as 6-Chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663284), have been described as potent, irreversible inhibitors of Cdc25A and Cdc25B. mdpi.com These inhibitors can block the G1/S and G2/M transitions of the cell cycle, ultimately leading to cell cycle arrest and apoptosis. scbt.com

Topoisomerase I/II: DNA topoisomerases are nuclear enzymes that control the topological state of DNA and are validated targets for anticancer drugs. nih.govmdpi.com Topoisomerase inhibitors function by stabilizing the enzyme-DNA covalent complex, which prevents the re-ligation of cleaved DNA strands and leads to permanent DNA damage and cell death. nih.gov Various quinoline derivatives have been investigated as topoisomerase inhibitors. For example, a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines exhibited strong inhibition of topoisomerase IIα (topo IIα). nih.gov Similarly, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and IIα. mdpi.com

The table below presents inhibitory data for representative quinoline analogs against these key enzyme targets.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Amino-quinoline-5,8-diones | NQO1 | Exhibited competitive NQO1 inhibitory effects and NQO1-dependent cytotoxicity. | nih.gov |

| 6-Chloro-7-(substituted)quinoline-5,8-dione (NSC 663284) | Cdc25A, Cdc25B | Potent, irreversible inhibitor with an IC₅₀ of 210 nM for Cdc25A. | mdpi.com |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I & IIα | Compound 2E showed topo IIα inhibition (88.3%) similar to etoposide. | mdpi.com |

| 2,4-Diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines | Topoisomerase IIα | Majority of compounds exhibited strong topo IIα inhibition. | nih.gov |

Receptor binding assays are used to measure the interaction of a ligand with its receptor. nih.gov These assays, typically using either filtration or scintillation proximity assay (SPA) formats, are essential for drug discovery and lead optimization. nih.govnih.gov The process involves incubating a radiolabeled ligand with a receptor source and then separating the bound from the unbound ligand to quantify the interaction. nih.gov While the broader class of quinoline derivatives has been studied for various biological activities, specific receptor binding and modulation assay data for this compound are not extensively detailed in the available literature. The general applicability of these assays, however, provides a framework for future studies to identify and characterize potential receptor targets for this compound and its analogs.

Cellular Mechanism of Action Studies (In Vitro)

Understanding the cellular response to a compound is crucial for determining its therapeutic potential. For quinoline derivatives, in vitro studies have begun to shed light on their cellular mechanisms. A study on a novel fluorescent 8-hydroxyquinoline derivative with a triazole core suggested that cell wall damage is a possible mechanism of its antifungal action. mdpi.com Confocal microscopy showed an accumulation of the compound at the cell edge, and further investigation using sorbitol protection assays and scanning electron microscopy revealed significant cell wall disruption, including cell shrinkage and surface roughness. mdpi.com While this study was on a different analog, it points to the cell envelope as a potential target for this class of compounds. Further research is needed to determine if this compound induces similar cellular effects.

Effects on Key Cellular Signaling Pathways (In Vitro)

There is currently no available research detailing the effects of this compound on key cellular signaling pathways in in vitro models. Studies that would typically identify which signaling cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB) are modulated by this compound have not been published.

Direct Interaction with Cellular Macromolecules (e.g., DNA, Membranes)

There is no published evidence to suggest that this compound directly interacts with cellular macromolecules. Research that would typically explore mechanisms such as DNA intercalation, binding to specific proteins, or perturbation of cellular membranes has not been conducted or reported for this specific compound.

Preclinical in Vitro Biological Activity Assessments

In Vitro Antimicrobial Activity

Direct experimental data detailing the antibacterial spectrum and specific Minimum Inhibitory Concentration (MIC) values for 5,8-Dichloro-2-propyl-4-quinolinol against key bacterial strains such as Staphylococcus aureus and Enterococcus faecalis were not identified in the reviewed literature.

However, the broader family of quinoline (B57606) derivatives is widely recognized for its antibacterial properties. nih.gov For instance, hybrids of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) have demonstrated significant effects against both Gram-positive and Gram-negative bacteria, including S. aureus and Enterococcus faecalis, with MIC values ranging from 4–16 µg/mL. nih.gov This suggests that the quinoline scaffold is a viable pharmacophore for developing antibacterial agents. The activity of these related compounds provides a rationale for investigating the potential antibacterial effects of this compound.

Specific studies on the antifungal activity and spectrum of this compound are not detailed in the available literature.

Nonetheless, research on related structures highlights the potential of halogenated quinolinols as antifungal agents. A study on various 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols revealed that dichlorinated derivatives, specifically 5,7-dichloro-2-methyl-8-quinolinol, were the most potent fungitoxic compounds tested against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. This indicates that the presence and position of chloro substituents on the quinoline ring can be critical for antifungal activity.

While direct antiviral testing of this compound against the Dengue virus is not documented in the reviewed literature, closely related compounds have shown promising results.

A recent review highlighted the synthesis and evaluation of 2-alkyl-5,7-dichloro-8-hydroxyquinolines for their in vitro activity against Dengue virus serotype 2 (DENV2). nih.gov Specifically, the 2-isopropyl and 2-isobutyl derivatives were found to have significant inhibitory effects. nih.gov The derivative with the 2-isopropyl group, which is structurally similar to the 2-propyl group of the subject compound, exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov This finding suggests that 2-alkyl-dichloro-hydroxyquinolines are a promising class of compounds for anti-dengue virus research. nih.gov

Table 1: In Vitro Antiviral Activity of Related 2-Alkyl-5,7-dichloro-8-hydroxyquinolines against Dengue Virus (DENV2)

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | 3.03 | 16.06 | 5.30 |

Data sourced from a 2022 review on 8-hydroxyquinoline (B1678124) derivatives. nih.gov

In Vitro Anticancer Activity

Specific cytotoxicity and IC₅₀ values for this compound against the specified cancer cell lines were not found in the reviewed scientific literature.

The quinoline scaffold is, however, a subject of extensive research in oncology. Numerous derivatives have been synthesized and tested, showing a wide range of cytotoxic activities. For example, certain novel quinoline derivatives have shown potent anticancer activity against cell lines such as Hep3B, HeLa, A549, and MCF-7, with IC₅₀ values reported to be in the 2 to 50 μg/ml range. The general findings indicate that the quinoline core structure is a promising starting point for the development of new anticancer agents.

There is no specific data available from the reviewed sources on the differential selectivity of this compound.

However, studies on other substituted quinoline derivatives suggest that selectivity is an achievable and often explored endpoint. For example, certain newly synthesized bioactive quinoline derivatives have been reported to cause significant reductions in the viability of breast cancer cells (e.g., MCF-7, MDA-MB-231) while having a lower impact on normal breast epithelial cells. This differential effect is a critical aspect of modern anticancer drug development, aiming to target tumor cells while minimizing harm to healthy tissues. The investigation of such selectivity is a logical step in the evaluation of any new quinoline-based compound with cytotoxic potential.

Other Investigational Biological Activities (In Vitro)

The following sections delve into specific in vitro biological activities of this compound, based on preclinical research findings.

Anti-Aggregation Properties (e.g., Aβ self-aggregation inhibition)

Currently, there is no publicly available scientific literature that specifically investigates the anti-aggregation properties of this compound, including its potential to inhibit the self-aggregation of amyloid-beta (Aβ) peptides. While the broader class of 8-hydroxyquinolines, which share a structural resemblance, has been a subject of interest in Alzheimer's disease research for their ability to modulate Aβ aggregation, specific data for the 5,8-dichloro-2-propyl substituted quinolinol is not found in the reviewed scientific papers.

Metal Chelation Studies and Their Biological Implications (In Vitro)

No specific in vitro studies on the metal chelation properties of this compound and the direct biological implications of such activity are available in the current scientific literature. The capacity of quinoline derivatives to chelate metal ions is a known characteristic of this chemical class, often attributed to the nitrogen atom within the quinoline ring and the hydroxyl group. This property is significant in various biological contexts, including the modulation of metal-dependent enzyme activity and the sequestration of metal ions implicated in oxidative stress. However, dedicated research on this compound's specific interactions with different metal ions and the resulting biological consequences has not been reported.

In Vitro Anti-inflammatory Potential

There is a lack of published scientific studies specifically evaluating the in vitro anti-inflammatory potential of this compound. While other quinoline derivatives have been investigated for their anti-inflammatory effects, no data currently exists detailing the activity of this particular compound in assays measuring the inhibition of pro-inflammatory mediators or pathways.

Future Research Directions and Advanced Methodologies

Rational Design of Next-Generation 5,8-Dichloro-2-propyl-4-quinolinol Analogs with Optimized Molecular Interactions

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, the goal is to create next-generation analogs with superior performance. This involves a meticulous process of understanding the compound's structure-activity relationships (SAR) and its interactions with biological targets at a molecular level.

Detailed molecular modeling and quantum mechanics calculations are instrumental in this process. These computational tools can predict how subtle changes to the quinoline (B57606) scaffold—such as altering the position or nature of substituents—will affect the molecule's binding affinity and stability at a target site. mdpi.comresearchgate.net For instance, strategic modifications like introducing fluorine atoms or altering side chains can significantly enhance metabolic stability or receptor engagement. mdpi.combenthamscience.com

Molecular docking studies provide a virtual snapshot of the ligand-protein complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. researchgate.net By analyzing these interactions, chemists can design analogs of this compound with an optimized fit for their target, potentially increasing potency and reducing off-target effects. This approach of simultaneous modulation of drug metabolism and target interaction is key to enhancing therapeutic activity. researchgate.netbenthamscience.com

Table 1: Strategies in Rational Design for Quinoline Analogs

| Design Strategy | Objective | Rationale |

|---|---|---|

| Scaffold Hopping | Discover novel core structures with similar pharmacological properties. | To improve properties like patentability, selectivity, or ADME profile while maintaining target engagement. |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties. | To enhance potency, reduce toxicity, or improve pharmacokinetics by modifying a specific part of the molecule. |

| Structure-Based Design | Utilize 3D structural information of the target protein. | To design ligands that fit precisely into the binding site, maximizing favorable interactions. |

| Fragment-Based Design | Screen small chemical fragments and grow or link them to form a potent ligand. | To explore chemical space efficiently and build highly optimized lead compounds from the ground up. |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly exploring the vast chemical space to design novel molecules with desired properties. benthamscience.com For this compound, these technologies offer a powerful engine for de novo design—the creation of entirely new compounds from scratch. frontiersin.orgtue.nl

Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules. frontiersin.org These models learn the underlying rules of chemical structure and bonding, enabling them to generate novel quinoline derivatives that are chemically valid and likely to possess specific biological activities. By fine-tuning these models on sets of compounds known to be active against a particular target, researchers can guide the AI to produce molecules optimized for that purpose. tue.nl

Beyond generating new structures, AI/ML models excel at predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. This predictive power allows for the in silico screening of thousands of virtual analogs, prioritizing those with the most promising drug-like characteristics for synthesis and testing. This significantly reduces the time and cost associated with the early stages of drug discovery. benthamscience.com Active Learning (AL) is an emerging AI strategy that can further refine this process by intelligently selecting the most informative compounds to test, thereby achieving higher accuracy with less data. frontiersin.org

Table 2: Application of AI/ML Models in De Novo Drug Design

| AI/ML Model | Function in Drug Design | Application for Quinoline Analogs |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Generate novel chemical structures by learning from sequential data like SMILES strings. | Design of new quinoline scaffolds with predicted high affinity for a specific biological target. |

| Generative Adversarial Networks (GANs) | A generator network creates new molecules, and a discriminator network evaluates their validity and similarity to known drugs. | Creation of diverse and novel quinoline derivatives that mimic the properties of successful drugs. |

| Variational Autoencoders (VAEs) | Encode molecules into a continuous latent space and then decode them to generate new structures. | Optimization of existing quinoline structures by exploring the chemical space around them for improved properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity to predict the potency of new compounds. | Predict the anticancer or antimicrobial activity of newly designed this compound analogs. frontiersin.org |

Advanced Mechanistic Investigations Using Omics Technologies (In Vitro Proteomics, Metabolomics)

To fully understand the therapeutic potential and mechanism of action of this compound and its analogs, advanced analytical techniques are required. "Omics" technologies, such as proteomics and metabolomics, provide a system-wide view of the molecular changes that occur within cells upon treatment with a compound.

Chemical Proteomics is a powerful approach for identifying the direct protein targets of a bioactive compound. nih.gov By using a chemically modified version of the quinoline analog as a "bait," researchers can isolate and identify the proteins that it binds to within a complex cellular mixture. mdpi.comnih.gov This method is invaluable for deconvoluting the mechanism of action, confirming intended targets, and discovering potential off-targets that could lead to side effects. nih.govworldpreclinicalcongress.com Quantitative proteomics can further help define the true interacting partners of the compound. rsc.org

In Vitro Metabolomics complements proteomics by analyzing the global changes in small-molecule metabolites within a biological system. nih.gov By treating cells with this compound and measuring the resulting shifts in metabolite levels, scientists can identify which metabolic pathways are perturbed. asm.org This information provides crucial clues about the compound's mode of action; for example, a buildup of specific peptides in parasite cultures treated with quinoline compounds has been linked to their antimalarial activity. asm.org This approach can rapidly classify a compound's mechanism and predict its effect on cellular processes. nih.gov

Table 3: Omics Technologies for Mechanistic Studies

| Omics Technology | Information Provided | Application Example |

|---|---|---|

| Chemical Proteomics | Direct identification of protein binding partners (targets and off-targets). | Using a tagged analog of this compound to pull down and identify its specific enzyme target from cell lysates. nih.gov |

| Thermal Proteome Profiling | Measures changes in protein thermal stability upon ligand binding across the proteome. | Assessing target engagement and off-target binding of a quinoline analog in live cells without chemical modification. worldpreclinicalcongress.com |

| Metabolomics | Global profile of endogenous small-molecule metabolites. | Identifying specific metabolic pathways (e.g., pyrimidine synthesis) disrupted by the compound in cancer cells or microbes. asm.org |

| Transcriptomics (RNA-seq) | Comprehensive analysis of gene expression changes. | Determining which genes are up- or down-regulated in response to treatment, providing insight into the cellular response. |

Development of High-Throughput Screening Assays for Rapid In Vitro Evaluation

The process of optimizing a lead compound like this compound involves synthesizing and testing hundreds or thousands of analogs. High-Throughput Screening (HTS) is an essential technology that automates this process, allowing for the rapid evaluation of large chemical libraries against a specific biological target. nih.govresearchgate.net